molecular formula C19H14ClFN2O4S B286223 (5E)-5-(3-chloro-4,5-dimethoxybenzylidene)-1-(3-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

(5E)-5-(3-chloro-4,5-dimethoxybenzylidene)-1-(3-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No. B286223
M. Wt: 420.8 g/mol
InChI Key: OLGACXGFLDOYPL-AWNIVKPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-5-(3-chloro-4,5-dimethoxybenzylidene)-1-(3-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, also known as L-3, is a chemical compound that has been studied for its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and future directions for research have been explored.

Mechanism of Action

The mechanism of action of (5E)-5-(3-chloro-4,5-dimethoxybenzylidene)-1-(3-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is not fully understood, but it has been suggested that (5E)-5-(3-chloro-4,5-dimethoxybenzylidene)-1-(3-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione may inhibit the activity of certain enzymes involved in cancer cell growth and survival. (5E)-5-(3-chloro-4,5-dimethoxybenzylidene)-1-(3-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has also been shown to activate the p53 pathway, which is involved in regulating cell growth and preventing the development of cancer.
Biochemical and Physiological Effects:
(5E)-5-(3-chloro-4,5-dimethoxybenzylidene)-1-(3-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has been shown to have various biochemical and physiological effects, including its ability to inhibit cancer cell growth and induce apoptosis. (5E)-5-(3-chloro-4,5-dimethoxybenzylidene)-1-(3-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One advantage of using (5E)-5-(3-chloro-4,5-dimethoxybenzylidene)-1-(3-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione in lab experiments is its ability to inhibit cancer cell growth and induce apoptosis, which makes it a potential candidate for cancer therapy. However, one limitation is that the mechanism of action of (5E)-5-(3-chloro-4,5-dimethoxybenzylidene)-1-(3-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is not fully understood, which makes it difficult to predict its potential side effects and interactions with other drugs.

Future Directions

For research on (5E)-5-(3-chloro-4,5-dimethoxybenzylidene)-1-(3-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione include exploring its potential therapeutic applications in vivo, investigating its mechanism of action, and examining its potential interactions with other drugs. Additionally, further studies may be needed to determine the optimal dosage and administration of (5E)-5-(3-chloro-4,5-dimethoxybenzylidene)-1-(3-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione for its potential therapeutic applications.
In conclusion, (5E)-5-(3-chloro-4,5-dimethoxybenzylidene)-1-(3-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a chemical compound that has been studied for its potential therapeutic applications, including its anti-cancer properties. The synthesis of (5E)-5-(3-chloro-4,5-dimethoxybenzylidene)-1-(3-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has been achieved through various methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been explored. Further research on (5E)-5-(3-chloro-4,5-dimethoxybenzylidene)-1-(3-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione may lead to the development of new cancer therapies and other therapeutic applications.

Synthesis Methods

The synthesis of (5E)-5-(3-chloro-4,5-dimethoxybenzylidene)-1-(3-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has been achieved through various methods, including the reaction of 3-chloro-4,5-dimethoxybenzaldehyde with 3-fluorobenzylamine in the presence of acetic acid and sodium acetate. The resulting product is then reacted with thiourea to form (5E)-5-(3-chloro-4,5-dimethoxybenzylidene)-1-(3-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione. Other methods have also been explored, including the use of microwave irradiation and the reaction of 3-chloro-4,5-dimethoxybenzaldehyde with thiourea and 3-fluorobenzylamine in the presence of potassium carbonate.

Scientific Research Applications

(5E)-5-(3-chloro-4,5-dimethoxybenzylidene)-1-(3-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has been studied for its potential therapeutic applications, including its anti-cancer properties. In vitro studies have shown that (5E)-5-(3-chloro-4,5-dimethoxybenzylidene)-1-(3-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. (5E)-5-(3-chloro-4,5-dimethoxybenzylidene)-1-(3-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

Molecular Formula

C19H14ClFN2O4S

Molecular Weight

420.8 g/mol

IUPAC Name

(5E)-5-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-1-(3-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C19H14ClFN2O4S/c1-26-15-8-10(7-14(20)16(15)27-2)6-13-17(24)22-19(28)23(18(13)25)12-5-3-4-11(21)9-12/h3-9H,1-2H3,(H,22,24,28)/b13-6+

InChI Key

OLGACXGFLDOYPL-AWNIVKPZSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C/2\C(=O)NC(=S)N(C2=O)C3=CC(=CC=C3)F)Cl)OC

SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)NC(=S)N(C2=O)C3=CC(=CC=C3)F)Cl)OC

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)NC(=S)N(C2=O)C3=CC(=CC=C3)F)Cl)OC

Origin of Product

United States

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